molecular formula C16H12BrNO2S B2415313 2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide CAS No. 2379994-83-7

2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide

Cat. No. B2415313
CAS RN: 2379994-83-7
M. Wt: 362.24
InChI Key: SOIYGFFKZJWFAR-UHFFFAOYSA-N
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Description

2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is a chemical compound that has attracted significant attention in scientific research. This compound is a member of the benzamide family and has been shown to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the NF-κB pathway, which plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the NF-κB pathway, and have anti-inflammatory properties. Additionally, this compound has been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer properties and can be used in the treatment of inflammatory diseases. Additionally, this compound has low toxicity in vitro. However, a limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use.

Future Directions

There are several future directions for research on 2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide. One area of research is in the development of more efficient synthesis methods to increase the availability and use of this compound in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Finally, future research can investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromoacetophenone with furan-3-carboxaldehyde to form 2-bromo-N-(furan-3-ylmethylene)acetophenone. This intermediate is then reacted with 2-thiophenemethylamine to form the final product, this compound.

Scientific Research Applications

2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide has been shown to have potential therapeutic applications in scientific research. One area of research is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

properties

IUPAC Name

2-bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-15-4-2-1-3-14(15)16(19)18-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIYGFFKZJWFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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